6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid
Description
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is a boronic acid derivative featuring a pyridine core with a boronic acid group at the 3-position and a bis-Boc-protected amino group at the 6-position. The tert-butoxycarbonyl (Boc) groups serve as protective moieties for the amine, enhancing stability during synthetic procedures while allowing controlled deprotection under acidic conditions. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl or heteroaryl structures in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPXGPGLLNWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid typically involves a multi-step synthetic route:
Reaction of 3-bromopyridine with tert-butyl carbamate: This step results in the formation of 2-(N-Boc-amino)pyridine.
Reaction of 2-(N-Boc-amino)pyridine with boric acid: This step generates the target product, this compound.
Chemical Reactions Analysis
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and reduction reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution reactions: The amino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable building block for drug discovery due to its ability to interact with biological molecules. The boronic acid functional group allows for reversible covalent bonding with diols, which is crucial in designing enzyme inhibitors. This property has implications for targeting glycosidases and other enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in treating diseases such as diabetes and cancer.
Case Studies
Recent studies have demonstrated the effectiveness of boronic acids in modulating enzyme activity. For instance, research has shown that derivatives of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid can inhibit specific glycosidases with high selectivity, suggesting a pathway for developing new enzyme inhibitors.
Development of Functional Materials
Boronic acids are known for their ability to form dynamic covalent bonds, which can be exploited in creating materials with self-healing properties or specific binding capabilities. Research is ongoing into the incorporation of compounds like this compound into polymers to enhance material performance.
Potential Applications
The integration of this compound into polymer matrices could lead to advancements in smart materials that respond to environmental stimuli or possess enhanced mechanical properties. These developments could find applications in various fields including electronics, coatings, and biomedical devices.
Mechanism of Action
The mechanism of action of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon–carbon bond. The bis(tert-butoxycarbonyl)amino groups provide steric protection and stability to the molecule, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Electronic and Steric Effects
6-(BOC-Methylamino)pyridine-3-boronic Acid (CAS 1218790-80-7)
- Structure: Features a single Boc-protected methylamino group at position 6.
- The methylamino group introduces a secondary amine post-deprotection, whereas the bis-Boc compound yields a primary amine.
- Applications : Suitable for intermediates requiring controlled amine liberation .
(6-Trifluoromethoxypyridin-3-yl)boronic Acid (CAS 1008140-70-2)
- Structure : Contains a trifluoromethoxy group at position 6.
- Key Differences: The electron-withdrawing trifluoromethoxy group deactivates the pyridine ring, altering electronic compatibility in cross-coupling reactions. Lacks the amino functionality, limiting post-coupling derivatization options.
- Applications : Preferred for couplings requiring electron-deficient aryl partners .
(6-Isopropoxypyridin-3-yl)boronic Acid (CAS 870521-30-5)
- Structure : Substituted with an isopropoxy group at position 6.
- Key Differences :
- The alkoxy group provides moderate electron donation, enhancing reactivity toward electrophiles.
- Less steric hindrance compared to bis-Boc groups, favoring reactions with bulky coupling partners.
- Applications : Useful in synthesizing alkoxy-substituted biaryl systems .
Functional Group Diversity
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 936353-84-3)
- Structure : Incorporates a 4-methylpiperazine moiety at position 6.
- Key Differences :
- The piperazine group introduces basicity and water solubility under acidic conditions.
- Enables chelation or hydrogen bonding, influencing metal-catalyzed reaction pathways.
- Applications : Valuable in medicinal chemistry for targeting biological receptors .
(6-Aminopyridin-3-yl)boronic Acid (CAS 851524-96-4)
Steric and Protective Group Strategies
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS 1639789-15-3)
- Structure : Features two trifluoromethyl groups at positions 2 and 6.
- Key Differences :
- Strong electron-withdrawing effects dominate reactivity, contrasting with the electron-neutral bis-Boc group.
- High steric hindrance from trifluoromethyl groups may impede coupling efficiency.
- Applications : Effective in synthesizing highly fluorinated aromatic systems .
tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)
- Structure : Combines bromo and chloro substituents with a Boc-protected methyl group.
- Key Differences :
- Halogen substituents enable sequential cross-coupling (e.g., Suzuki followed by Buchwald-Hartwig).
- Lacks boronic acid functionality, limiting direct use in coupling reactions.
- Applications : Intermediate for multi-step syntheses requiring halogen retention .
Comparative Data Table
| Compound Name (CAS) | Substituent at Position 6 | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|---|
| 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid | Bis-Boc-amino | C₁₉H₂₈BN₃O₆ | 405.25 | Steric protection, controlled deprotection |
| 6-(BOC-Methylamino)pyridine-3-boronic acid (1218790-80-7) | Boc-methylamino | C₁₂H₁₈BN₂O₄ | 281.09 | Moderate steric hindrance |
| (6-Trifluoromethoxypyridin-3-yl)boronic acid (1008140-70-2) | Trifluoromethoxy | C₆H₅BF₃NO₃ | 222.92 | Electron-deficient ring |
| (6-Isopropoxypyridin-3-yl)boronic acid (870521-30-5) | Isopropoxy | C₈H₁₂BNO₃ | 196.99 | Electron donation, low steric hindrance |
| (6-Aminopyridin-3-yl)boronic acid (851524-96-4) | Amino | C₅H₇BN₂O₂ | 153.94 | High reactivity, unprotected amine |
Biological Activity
6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound facilitate its interaction with various biological molecules, making it a candidate for drug development, particularly in enzyme inhibition and metabolic pathway modulation.
The biological activity of this compound primarily arises from its boronic acid group, which can form reversible covalent bonds with diols. This characteristic is critical for the development of enzyme inhibitors, particularly those targeting glycosidases and other carbohydrate-utilizing enzymes. Such interactions are crucial in designing therapeutics aimed at various diseases, including cancer and metabolic disorders.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
- Enzyme Inhibition : Its ability to bind with diols enables it to inhibit enzymes involved in carbohydrate metabolism.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : The compound has shown cytotoxic effects against certain cell lines, indicating potential applications in cancer therapy.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial activity. For instance, it was tested against various bacterial strains, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 6538) | 6.3 µg/mL |
| Escherichia coli (ATCC 25922) | 6.3 µg/mL |
These MIC values indicate comparable efficacy to established antibiotics such as ceftriaxone .
Cytotoxicity Studies
Cytotoxicity assessments conducted on marine crustaceans (Artemia salina) revealed that the compound exhibited varying degrees of toxicity:
| Compound | LC50 (µg/mL) |
|---|---|
| This compound | <1000 |
| Reference Compound | >1000 |
The results suggest that while the compound shows cytotoxicity, it remains within a range that may be acceptable for therapeutic applications .
Case Studies
In a detailed case study exploring the compound's interaction with glycosidases, researchers found that modifications to the boronic acid moiety significantly enhanced binding affinity and inhibitory potency. This study highlights the importance of structural optimization in developing effective enzyme inhibitors.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features of this compound:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-(Dimethylamino)pyridin-3-ylboronic acid | 579525-46-5 | 0.66 | Contains dimethylamino instead of tert-butoxycarbonyl groups |
| (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid | 883231-25-2 | 0.67 | Has a pyrimidine ring instead of pyridine |
| (4-Boc-Aminophenyl)boronic acid | 380430-49-9 | 0.60 | Features a phenol structure instead of pyridine |
This table illustrates the structural diversity among boronic acids and emphasizes the unique reactivity profile of the compound under discussion .
Q & A
Basic: What are the recommended synthetic routes for 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid, and how do protecting groups influence the reaction?
Methodological Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the amino group on the pyridine ring, followed by boronic acid functionalization. A common approach includes:
- Step 1: Double Boc protection of the amino group using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) to prevent unwanted side reactions during subsequent steps .
- Step 2: Directed ortho-metalation (DoM) or Miyaura borylation to introduce the boronic acid moiety at the 3-position of the pyridine ring. Palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron are often employed .
Key Consideration: The bulky Boc groups may sterically hinder coupling reactions, necessitating optimization of reaction time and temperature.
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in airtight containers under refrigeration (0–6°C) to prevent hydrolysis of the boronic acid group or degradation of the Boc protecting groups .
- Handling: Use inert atmospheres (e.g., nitrogen or argon) during weighing and reaction setup to avoid moisture absorption. Gloves and protective eyewear are mandatory due to potential irritancy .
- Stability Monitoring: Regularly analyze purity via HPLC or ¹H NMR, particularly after prolonged storage .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when low yields are observed?
Methodological Answer:
Low yields often arise from steric hindrance due to the Boc groups or boronic acid instability. Strategies include:
- Catalyst Screening: Test Pd catalysts with larger ligands (e.g., XPhos or SPhos) to accommodate steric bulk .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) with degassed aqueous bases (e.g., Na₂CO₃) to enhance solubility and reduce protodeboronation .
- Temperature Control: Conduct reactions at 60–80°C instead of reflux to balance reactivity and boronic acid stability .
Advanced: What analytical techniques are critical for characterizing this compound and detecting common byproducts?
Methodological Answer:
- Primary Characterization:
- Byproduct Analysis:
- LC-MS: Identifies protodeboronation products (e.g., pyridine derivatives) or incomplete Boc protection .
- FT-IR: Monitors carbonyl stretches (~1700 cm⁻¹) to confirm Boc group integrity .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Contradictions often stem from variations in:
- Substituent Effects: The Boc groups may alter electronic properties of the pyridine ring, affecting reaction rates. Perform Hammett studies to quantify electronic contributions .
- Solvent/Buffer Interactions: Test reactivity in buffered vs. non-buffered systems; phosphate buffers can stabilize boronic acids via ester formation .
- Catalyst-Ligand Pairing: Screen ligands (e.g., BrettPhos vs. RuPhos) to identify system-specific optima .
Basic: What are the recommended purification techniques for isolating this compound?
Methodological Answer:
- Chromatography: Use silica gel chromatography with gradients of ethyl acetate/hexane. Add 1–2% triethylamine to the mobile phase to minimize boronic acid adsorption .
- Recrystallization: Employ mixed solvents (e.g., dichloromethane/hexane) to remove pinacol ester byproducts .
- Quality Control: Confirm purity via melting point analysis and ¹³C NMR to detect residual solvents .
Advanced: How does the steric bulk of the Boc groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
